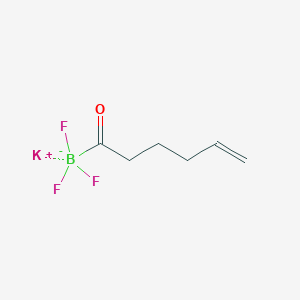![molecular formula C22H18F3N3 B11940834 2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline CAS No. 200711-51-9](/img/structure/B11940834.png)
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 4-(trifluoromethyl)aniline. This involves the reaction of 4-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-aminophenylisoindoline under basic conditions to form the azo compound.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the azo group can lead to the formation of nitro compounds.
Reduction: The azo group can be reduced to form amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents such as ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoindoline derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl and diazenyl groups can enhance these activities.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, while the diazenyl group can participate in redox reactions. The isoindoline core can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline can be compared with other similar compounds, such as:
2-(3-methyl-4-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline: This compound has a similar structure but with the trifluoromethyl group in a different position. This positional change can affect the compound’s reactivity and biological activity.
This compound-1,3-dione: This compound has an additional dione group, which can significantly alter its chemical and biological properties.
4-methyl-2,6-bis[(4-methylphenyl)amino]-5-{2-[2-(trifluoromethyl)phenyl]diazenyl}-3-pyridinecarbonitrile: This compound has a pyridine core instead of an isoindoline core, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
特性
CAS番号 |
200711-51-9 |
|---|---|
分子式 |
C22H18F3N3 |
分子量 |
381.4 g/mol |
IUPAC名 |
[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C22H18F3N3/c1-15-12-20(28-13-16-4-2-3-5-17(16)14-28)10-11-21(15)27-26-19-8-6-18(7-9-19)22(23,24)25/h2-12H,13-14H2,1H3 |
InChIキー |
YMKPEAOUCLZOLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



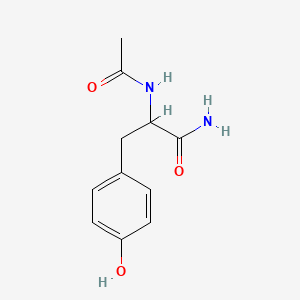
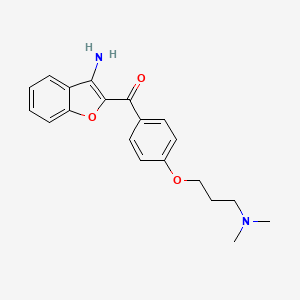

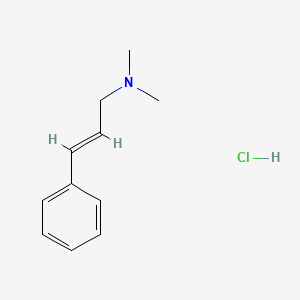
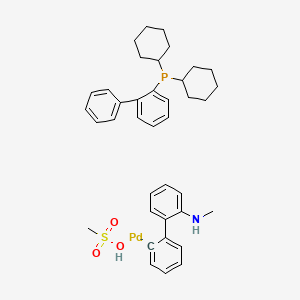
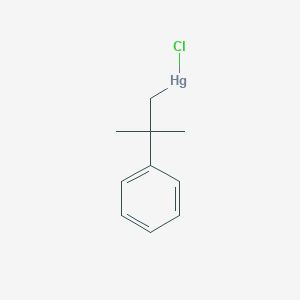
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)
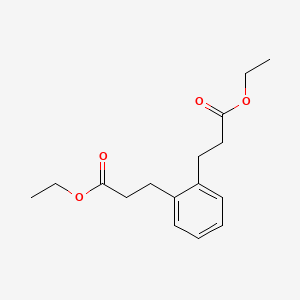
![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
